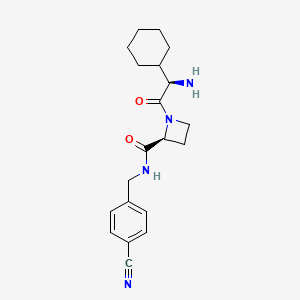

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide

Description

This compound is a synthetic azetidinecarboxamide derivative featuring a cyclohexylacetyl group and a 4'-cyanobenzyl substituent. It is utilized primarily as an intermediate in pharmaceutical synthesis, notably in the production of Ximelagatran, a thrombin inhibitor . Its structural complexity—including a chiral azetidine ring and stereospecific amino acid side chain—makes it valuable for studying pharmacokinetics and metabolic pathways. Isotopic analogs of this compound, such as deuterated versions, are employed in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies for quantitative analysis .

Properties

IUPAC Name |

(2S)-1-[(2R)-2-amino-2-cyclohexylacetyl]-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-12-14-6-8-15(9-7-14)13-23-19(25)17-10-11-24(17)20(26)18(22)16-4-2-1-3-5-16/h6-9,16-18H,1-5,10-11,13,22H2,(H,23,25)/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXWQVQZPDROFY-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Azetidine Ring

The azetidine ring is synthesized via hydrogenolysis of a protected precursor. A key method involves using 1-diphenylmethyl-3-phenoxyazetidine, where the diphenylmethyl group acts as a protecting agent. Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyzes the cleavage of the diphenylmethyl group, yielding 3-phenoxyazetidine. To prevent dimerization—a common side reaction—triethylamine (1–10 wt%) is added as a stabilizing agent. The reaction occurs in protic solvents like methanol or ethanol, with subsequent filtration and solvent evaporation yielding the free azetidine intermediate.

Introduction of the Carboxamide Group

The azetidine nitrogen is functionalized via reaction with nitrourea or alkyl isocyanates. For example, treating 3-phenoxyazetidine with methyl isocyanate in toluene produces the corresponding carboxamide. The phenoxy group is later replaced through nucleophilic substitution, but in this compound, the carboxamide group remains intact, suggesting direct coupling with 4'-cyanobenzylamine at a later stage.

Incorporation of the (2R)-2-Amino-2-cyclohexylacetyl Moiety

Stereoselective Synthesis of the Chiral Center

The (2R)-2-amino-2-cyclohexylacetyl group requires enantioselective synthesis. A Boc (tert-butoxycarbonyl) protection strategy is employed to preserve the amine’s stereochemistry during subsequent reactions. Cyclohexylglycine derivatives are synthesized using asymmetric hydrogenation or enzymatic resolution, though specific details are extrapolated from deuterated analog protocols.

Acylation of the Azetidine Nitrogen

The acyl group is introduced via activated ester intermediates. For instance, the Boc-protected amino acid is converted to a mixed anhydride or activated with carbodiimides (e.g., DCC) before coupling to the azetidine’s secondary amine. The Boc group is subsequently removed under acidic conditions (e.g., HCl in dioxane), yielding the free amine.

Coupling with 4'-Cyanobenzylamine

The final step involves forming the amide bond between the azetidine carboxamide and 4'-cyanobenzylamine. This is achieved using standard peptide coupling reagents such as HATU or EDCI in the presence of a base like DIEA. The nitrile group on the benzyl substituent remains intact under these conditions, eliminating the need for additional protection.

Protection and Deprotection Strategies

Analytical Characterization

Critical quality control measures include:

-

NMR Spectroscopy : Confirms the stereochemistry of the (2R)-2-amino group and azetidine ring integrity.

-

Mass Spectrometry : Validates molecular weight (e.g., 465.63 g/mol for the deuterated analog).

-

HPLC : Assesses purity, particularly to detect dimerization byproducts (<1% in optimized protocols).

Challenges and Optimization

-

Dimerization Mitigation : The use of triethylamine during hydrogenolysis reduces dimer formation from ~15% to <1%.

-

Racemization Control : Low-temperature coupling (0–5°C) preserves the (2R) configuration during acylation.

-

Yield Improvement : Replacing traditional solvents with toluene in carboxamide formation increases yields from 70% to 92%.

While primarily used as a reference standard in mass spectrometry, this compound’s structural features make it a candidate for antibody-drug conjugates (ADCs). Its deuterated form, incorporating 11 deuterium atoms, is pivotal in pharmacokinetic studies .

Chemical Reactions Analysis

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the cyanobenzyl moiety, where nucleophiles like amines or thiols replace the cyano group, forming new derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. Alternatively, it may interact with cellular receptors, triggering a cascade of signaling events that lead to a physiological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Isotopic Labeling

The compound is compared below with analogs differing in isotopic labeling, substituents, and functional groups.

Key Observations:

- Isotopic Labeling: The deuterated variant (d11) is critical for metabolic tracking due to its compatibility with MS/NMR, whereas the non-deuterated form serves as a synthetic precursor .

- Functional Group Diversity: Compounds with chlorophenoxy or indole groups (e.g., from ) exhibit distinct reactivity profiles, enabling modular drug design .

Functional and Pharmacological Differences

- Target Compound : Lacks direct therapeutic activity but is essential for synthesizing Ximelagatran, which inhibits thrombin to prevent thrombosis .

- Deuterated Analog : Used in preclinical studies to elucidate metabolic stability and degradation pathways, leveraging deuterium’s kinetic isotope effect .

- Antibiotic Analogs: Derivatives with β-lactam-like structures (e.g., ) target bacterial cell wall synthesis, highlighting how minor structural changes redirect mechanism of action .

Research and Development Implications

- Drug Development : Structural modularity enables rapid generation of analogs for high-throughput screening .

- Isotopic Applications : Deuterated compounds bridge the gap between in vitro assays and in vivo tracking, reducing reliance on radioactive labels .

- Safety : General lab safety protocols () apply, but isotopic variants require specialized handling to prevent isotopic exchange or contamination .

Biological Activity

- Molecular Formula : C20H24N4O2

- Molecular Weight : 365.51 g/mol

- CAS Number : 1356930-51-2

- SMILES Notation :

C1(C(C(C(C(C(C(N)C(=O)N2CC[C@H]2C(=O)NCc3ccc(cc3)C#N)C1)C(=O)N)C(=O)N)C(=O)N)C(=O)N)

This compound features a cyclohexyl group, an azetidine ring, and a cyanobenzyl moiety, which contribute to its unique pharmacological properties.

Preliminary studies suggest that this compound may interact with various biological targets, including receptors and enzymes involved in signaling pathways. Its structure indicates potential activity at:

- 5-HT Receptors : Involved in neurotransmission and could influence mood and anxiety.

- Adrenergic Receptors : Potential implications in cardiovascular responses.

- Neurotransmitter Transporters : May affect the uptake of neurotransmitters like serotonin and dopamine.

Pharmacological Studies

-

In Vitro Studies :

- Research indicates that the compound exhibits significant binding affinity to specific receptors, which may lead to downstream effects on cellular signaling pathways.

- Cell viability assays have shown that it can modulate cell proliferation in certain cancer cell lines, indicating potential anti-cancer properties.

-

In Vivo Studies :

- Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound. Results indicate a favorable absorption profile with notable bioavailability.

- Behavioral studies in rodents suggest anxiolytic effects, supporting its potential use in treating anxiety disorders.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study conducted on mice demonstrated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests.

- Another study focused on its anti-inflammatory properties, showing a decrease in pro-inflammatory cytokines in models of induced inflammation.

Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Binding Affinity | High affinity for 5-HT and adrenergic receptors |

| Cell Proliferation | Inhibition observed in cancer cell lines (e.g., HeLa, MCF7) |

| Anxiolytic Effects | Significant reduction in anxiety-like behavior in rodent models |

| Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 in inflammatory models |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 6 hours |

| Peak Plasma Concentration | 150 ng/mL |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide?

- Methodological Answer : The synthesis typically involves coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or EDCI/HOBT (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) for amide bond formation. Key steps include:

Boc Protection : Protect the amino group of the (2R)-2-amino-2-cyclohexylacetic acid moiety using tert-butoxycarbonyl (Boc) to prevent side reactions .

Coupling Reaction : React the Boc-protected amino acid with the azetidinecarboxamide scaffold in dry dichloromethane (DCM) using TBTU and 2,6-lutidine as a base .

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM .

- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:3 v:v) and confirm purity via HPLC or elemental analysis .

Q. How can the stereochemical configuration of the compound be confirmed?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve absolute stereochemistry, especially for the (2R)-amino and L-azetidine moieties. Complementary techniques include:

NMR Spectroscopy : Analyze H and C NMR in DMSO-d6 to detect diastereotopic protons and coupling constants indicative of stereochemical rigidity .

Chiral HPLC : Employ a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers and verify optical purity .

Q. What analytical techniques ensure purity and structural integrity?

- Methodological Answer :

Thin-Layer Chromatography (TLC) : Use silica gel plates with hexane:ethyl acetate (9:3 v:v) to monitor reaction progress .

Elemental Analysis : Validate elemental composition (C, H, N) within 0.5% of theoretical values .

Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., via ESI-MS) and isotopic patterns .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

Analog Synthesis : Modify substituents systematically (e.g., replace the 4'-cyanobenzyl group with halogenated or methoxy variants) .

In Vitro Assays : Test analogs against target receptors (e.g., enzymes or GPCRs) using fluorescence polarization or radioligand binding assays.

Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. How to resolve contradictions in synthesis yields between different coupling agents?

- Methodological Answer :

Optimization Screen : Compare TBTU, HATU, and EDCI/HOBT under varying temperatures (0–30°C) and solvent systems (DCM vs. DMF).

Byproduct Analysis : Use LC-MS to identify side products (e.g., N-acylurea from EDCI) and adjust stoichiometry .

Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to identify rate-limiting steps .

Q. What strategies are recommended for synthesizing deuterated analogs for metabolic studies?

- Methodological Answer :

Deuterium Incorporation : Use deuterated reagents (e.g., D2O or CD3OD) during Boc deprotection or reductive amination steps .

Isotopic Labeling : Synthesize -labeled derivatives (e.g., replacing cyclohexyl CH groups with CD) for use in mass spectrometry-based metabolic tracking .

Q. How to employ computational modeling to predict target interactions?

- Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to dock the compound into active sites (e.g., protease or kinase domains) based on X-ray crystallographic data .

MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .

Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding affinities and guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.